molecular formula C17H13NO3S2 B2803000 (Z)-3-(4-hydroxyphenyl)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one CAS No. 303790-19-4

(Z)-3-(4-hydroxyphenyl)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2803000
CAS No.: 303790-19-4
M. Wt: 343.42
InChI Key: SSRNFZVWAZNIOY-GDNBJRDFSA-N
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Description

(Z)-3-(4-hydroxyphenyl)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one, commonly known as HMBS, is a thiazolidinone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is known for its anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.

Scientific Research Applications

Supramolecular Structures and Hydrogen Bonding

  • This compound and its derivatives form intricate supramolecular structures, often involving hydrogen bonding and other interactions. Delgado et al. (2005) have explored these structural aspects in detail, highlighting the molecule's capacity to form hydrogen-bonded dimers, chains, and complex sheets (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).

Antimicrobial Activity

  • The antimicrobial activity of derivatives of this compound has been studied by PansareDattatraya and Devan (2015). They found that these compounds show good to moderate activity against various bacterial strains (PansareDattatraya & Devan, 2015).

Molecular Structure Investigation

  • Investigations into the molecular structure of related compounds, including ARNO, a derivative of this compound, have been reported by Benhalima et al. (2011). They used X-ray diffraction and DFT calculations to analyze the molecular structure, finding it to be significantly non-planar (Benhalima, Toubal, Chouaih, Chita, Maggi, Djafri, & Hamzaoui, 2011).

Hirshfeld Surface Analysis

Antitumor and Anti-Inflammatory Activity

  • Horishny et al. (2020) studied the antitumor and anti-inflammatory activity of derivatives of this compound, identifying hit-compounds that exceeded known drugs in their action (Horishny, Chaban, & Matiychuk, 2020).

Multicomponent Reactions for Biological Activity

Anticancer Evaluation and QSAR Studies

Fluorescent Chemosensor Applications

  • A study by Park et al. (2020) developed a rhodanine-based chemosensor derived from this compound for sensing Zn2+ and Cd2+ ions, highlighting its potential in environmental and biological applications (Park, Lee, Yi, Lim, & Kim, 2020).

Properties

IUPAC Name

(5Z)-3-(4-hydroxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3S2/c1-21-14-8-2-11(3-9-14)10-15-16(20)18(17(22)23-15)12-4-6-13(19)7-5-12/h2-10,19H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRNFZVWAZNIOY-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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